molecular formula C13H27NO B12090171 1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol CAS No. 1247577-77-0

1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol

Katalognummer: B12090171
CAS-Nummer: 1247577-77-0
Molekulargewicht: 213.36 g/mol
InChI-Schlüssel: LMIRCVYVJBRIFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol is a chemical compound with the molecular formula C13H27NO and a molecular weight of 213.36 g/mol . It is a cyclohexanol derivative with an amino group attached to a methylpentane chain. This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-methylpentan-2-amine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various alcohols .

Wissenschaftliche Forschungsanwendungen

1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a cyclohexanol core with an amino-methylpentane chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

1247577-77-0

Molekularformel

C13H27NO

Molekulargewicht

213.36 g/mol

IUPAC-Name

1-[(3-methylpentan-2-ylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H27NO/c1-4-11(2)12(3)14-10-13(15)8-6-5-7-9-13/h11-12,14-15H,4-10H2,1-3H3

InChI-Schlüssel

LMIRCVYVJBRIFY-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(C)NCC1(CCCCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.